![molecular formula C9H13N3O B2583218 N-(4,5,6,7-四氢-1H-苯并[d]咪唑-2-基)乙酰胺 CAS No. 40639-93-8](/img/structure/B2583218.png)

N-(4,5,6,7-四氢-1H-苯并[d]咪唑-2-基)乙酰胺

描述

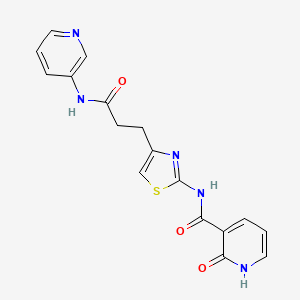

“N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is a synthetic compound that belongs to the family of benzimidazole derivatives. It is a part of a broader class of compounds known as 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles . These compounds have been synthesized to evaluate their biological activities as tubulin inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process to give 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields . The synthesis process has high atom economy and diastereocontrol of up to 5 new stereocenters .

Molecular Structure Analysis

The molecular formula of “N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is C9H13N3O. The compound is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring in this compound is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

科学研究应用

抗菌活性

已经合成 N-(4,5,6,7-四氢-1H-苯并[d]咪唑-2-基)乙酰胺衍生物并测试了它们的抗菌活性。Kumaraswamy Gullapelli 等人(2014 年)和 K. Ramalingam 等人(2019 年)报道了此类衍生物的合成,并发现了对各种细菌菌株具有显著的抗菌特性 (Gullapelli、Thupurani 和 Brahmeshwari,2014 年),(Ramalingam、Ramesh 和 Sreenivasulu,2019 年)。

酸度常数和化学性质

M. Duran 和 M. Canbaz(2013 年)专注于确定新合成的 N-(4,5,6,7-四氢-1H-苯并[d]咪唑-2-基)乙酰胺衍生物的酸度常数(pKa 值),有助于理解它们的化学性质 (Duran 和 Canbaz,2013 年)。

抗氧化性能

这些衍生物也已被评估其作为抗氧化剂的潜力。J. Basta 等人(2017 年)探索了一些衍生物作为基础油的抗氧化剂,分析了它们的结构特性和效率 (Basta 等人,2017 年)。

抗癌活性

还对 N-(4,5,6,7-四氢-1H-苯并[d]咪唑-2-基)乙酰胺衍生物的抗癌特性进行了研究。Z. M. Nofal 等人(2014 年)合成了各种衍生物并研究了它们对癌细胞系的细胞毒活性,显示出有希望的结果 (Nofal 等人,2014 年)。

驱虫活性

这些化合物也因其驱虫(抗寄生虫)活性而受到研究。P. S. Kumar 和 J. Sahoo(2014 年)报道了某些衍生物的合成及其对一种蠕虫 Pheretima posthuma 的疗效,表明在治疗寄生虫感染中具有潜在用途 (Kumar 和 Sahoo,2014 年)。

固态性质和多态性

S. B. Honorato 等人(2014 年)探索了苯并硝唑(一种密切相关的化合物)的固态性质,揭示了它的多态性并提供了对其晶体形式的见解 (Honorato 等人,2014 年)。

作用机制

Target of Action

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide primarily targets tubulin and cyclooxygenase-2 (COX-2) . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins.

Mode of Action

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide interacts with its targets in a specific manner. It inhibits tubulin by binding to the colchicine binding site . This prevents the polymerization of tubulin into microtubules, disrupting cell division. The compound also selectively inhibits COX-2 . It binds in the primary binding site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The action of N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide affects several biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting COX-2, it reduces the production of prostaglandins, key mediators of inflammation, pain, and fever .

Result of Action

The molecular and cellular effects of N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide’s action include disruption of cell division and reduction of inflammation. By inhibiting tubulin, it can induce cell cycle arrest and apoptosis in cancer cells . By inhibiting COX-2, it can reduce inflammation and associated symptoms .

属性

IUPAC Name |

N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(13)10-9-11-7-4-2-3-5-8(7)12-9/h2-5H2,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHGWXCDPHNOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(N1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride](/img/structure/B2583137.png)

![4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2583141.png)

![2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine](/img/structure/B2583143.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)

![N-({5-[(2-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)

![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)